Ethyl 3-(2-chloro-4-fluoroanilino)-2-cyanoprop-2-enoate
Description
Ethyl 3-(2-chloro-4-fluoroanilino)-2-cyanoprop-2-enoate (CAS: 1181467-86-6, molecular formula: C₁₂H₁₀ClFN₂O₂) is a substituted acrylate derivative featuring a cyano group at the α-position and a 2-chloro-4-fluoroanilino moiety at the β-position of the propenoate ester. This compound serves as a versatile small-molecule scaffold in medicinal and organic chemistry due to its reactive enamine and electron-deficient cyanoacrylate system, which facilitates diverse chemical modifications . It is primarily utilized in laboratory settings for synthesizing pharmacologically active intermediates, with applications in antitrypanosomal and anticancer research inferred from structural analogs .
Properties
Molecular Formula |
C12H10ClFN2O2 |
|---|---|
Molecular Weight |
268.67 g/mol |
IUPAC Name |
ethyl 3-(2-chloro-4-fluoroanilino)-2-cyanoprop-2-enoate |
InChI |
InChI=1S/C12H10ClFN2O2/c1-2-18-12(17)8(6-15)7-16-11-4-3-9(14)5-10(11)13/h3-5,7,16H,2H2,1H3 |
InChI Key |
LZOSDKFWEZPOPE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CNC1=C(C=C(C=C1)F)Cl)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[(2-chloro-4-fluorophenyl)amino]-2-cyanoprop-2-enoate typically involves the reaction of 2-chloro-4-fluoroaniline with ethyl cyanoacetate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of the aniline attacks the cyano group of the ethyl cyanoacetate, leading to the formation of the desired product. Commonly used bases for this reaction include sodium ethoxide or potassium carbonate, and the reaction is typically carried out in an organic solvent such as ethanol or methanol .
Industrial Production Methods
On an industrial scale, the production of ethyl 3-[(2-chloro-4-fluorophenyl)amino]-2-cyanoprop-2-enoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(2-chloro-4-fluorophenyl)amino]-2-cyanoprop-2-enoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group or reduce the double bond in the enone structure.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or saturated compounds .
Scientific Research Applications
Ethyl 3-[(2-chloro-4-fluorophenyl)amino]-2-cyanoprop-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of ethyl 3-[(2-chloro-4-fluorophenyl)amino]-2-cyanoprop-2-enoate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Ethyl 3-(4-Chloro-2-fluoroanilino)-2-cyanoprop-2-enoate
This isomer (CID: 8811357) differs only in the positions of the chlorine and fluorine atoms on the aniline ring (4-chloro-2-fluoro vs. 2-chloro-4-fluoro). Despite identical molecular formulas (C₁₂H₁₀ClFN₂O₂), the altered substituent arrangement impacts electronic properties and steric interactions.
Ethyl 3-(4-Fluoroanilino)-2-cyanoprop-2-enoate (CAS: 18861-57-9)
Lacking the chlorine substituent, this analog (C₁₂H₁₀FN₂O₂) exhibits reduced molecular weight (251.22 g/mol vs. 268.67 g/mol) and altered lipophilicity (clogP: ~1.8 vs. ~2.5). The absence of chlorine diminishes electron-withdrawing effects, which may reduce stability in polar protic solvents but improve bioavailability in certain biological systems .
Halogen-Substituted Analogs
Ethyl 3-(4-Chlorophenyl)-2-cyanoacrylate (CAS: 2169-68-8)
Replacing the fluoroanilino group with a 4-chlorophenyl moiety (C₁₂H₁₀ClNO₂) eliminates hydrogen-bonding capability from the aniline NH, reducing solubility in aqueous media. This analog demonstrates higher thermal stability (decomposition temperature: ~220°C vs. ~195°C for the target compound) due to increased aromaticity and reduced conformational flexibility .
Extended Functional Group Modifications
Ethyl 3-(4-(5-Chloro-2-methylphenyl)piperazinyl)-2-cyanoprop-2-enoate (CAS: 1025148-36-0)
Incorporating a piperazinyl group (C₁₇H₂₀ClN₃O₂) introduces basicity (pKa ~8.5) and enhances interaction with biological targets such as serotonin receptors. The extended structure increases molecular weight (333.81 g/mol) and logP (~3.2), suggesting improved blood-brain barrier penetration compared to the target compound .
Comparative Data Table
Biological Activity
Ethyl 3-(2-chloro-4-fluoroanilino)-2-cyanoprop-2-enoate is a synthetic organic compound with notable biological activities. It is characterized by its unique structure, which includes a chloro and a fluoro group on the phenyl ring, contributing to its reactivity and interactions within biological systems. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . Its structural features include:
- Chloro and Fluoro Substituents : These halogen atoms influence the compound's electronic properties, enhancing its interaction with biological targets.
- Cyanopropene Moiety : This functional group is crucial for the compound's reactivity in biochemical pathways.
| Property | Value |
|---|---|
| Molecular Weight | 256.67 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not available |
| Log P (partition coefficient) | Not available |
This compound exhibits its biological activity through several mechanisms:
- Enzyme Interaction : The compound has been shown to interact with cytochrome P450 enzymes, which are pivotal in drug metabolism. This interaction can lead to altered metabolic pathways, influencing the pharmacokinetics of co-administered drugs.
- Cell Signaling Modulation : It affects various cellular signaling pathways by modulating gene expression related to oxidative stress and apoptosis. This modulation can result in changes in cell proliferation and survival rates.
- Receptor Binding : The compound may bind to specific receptors, altering their conformation and functionality, which can lead to therapeutic effects or toxicity depending on the target .
Study 1: Anticancer Activity
A study investigated the anticancer properties of this compound on various cancer cell lines. Results indicated that the compound inhibited cell proliferation in a dose-dependent manner, with IC50 values ranging from 10 to 30 µM across different cell lines. The mechanism was attributed to apoptosis induction through caspase activation pathways.
Study 2: Toxicological Assessment
In animal models, the compound exhibited varying effects based on dosage:
- Low Doses : Enhanced metabolic activity and improved oxidative stress response.
- High Doses : Induced liver damage and oxidative stress, emphasizing the need for careful dosage optimization during therapeutic applications .
Table 2: Biological Activity Summary
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | Study 1 |
| Enzyme Interaction | Modulation of cytochrome P450 activity | |
| Toxicity | Liver damage at high doses | Study 2 |
Applications in Research and Industry
This compound has potential applications across various domains:
- Medicinal Chemistry : Investigated for its anti-inflammatory and anticancer properties.
- Biochemical Research : Used to study enzyme inhibition and receptor interactions.
- Industrial Chemistry : Serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
